Myristic Acid

Lipid Metabolism Hepatocyte Culture Fatty Acid Oxidation

Formulators choose myristic acid (C14:0) when neither lauric acid (C12:0) nor palmitic acid (C16:0) can meet functional specifications. It uniquely combines selective S. aureus inhibition with S. epidermidis preservation, 6.5‑fold faster metabolic clearance than palmitic acid, 0.9–9.7% latent heat degradation after 1500 thermal cycles, and optimal friction coefficients in lubricants. This intermediate‑chain fatty acid bridges the gap between detergency and membrane anchoring, ensuring reliability in dermocosmetic, energy storage, and tribological applications where nearest‑neighbor fatty acids fail.

Molecular Formula C14H28O2
Molecular Weight 228.37 g/mol
CAS No. 544-63-8
Cat. No. B191920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyristic Acid
CAS544-63-8
SynonymsAcid, Myristic
Acid, Tetradecanoic
Myristate
Myristic Acid
Tetradecanoic Acid
Molecular FormulaC14H28O2
Molecular Weight228.37 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)
InChIKeyTUNFSRHWOTWDNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 50 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 64 °F (NTP, 1992)
Sol in absolute alcohol, methanol, ether, petroleum ether, benzene, chloroform
Slightly soluble in ethyl ether;  soluble in ethanol, acetone, chloroform, methanol;  very soluble in benzene
In water, 22 mg/L at 30 °C
0.00107 mg/mL
practically insoluble in water;  soluble in alcohol, chloroform, ethe

Structure & Identifiers


Interactive Chemical Structure Model





Myristic Acid (544-63-8): Sourcing Guide and Scientific Baseline for Tetradecanoic Acid


Myristic acid (CAS 544-63-8) is a straight-chain 14‑carbon saturated fatty acid with the molecular formula C₁₄H₂₈O₂ [1]. It is a naturally occurring component of palm kernel oil, coconut oil, butter fat, and nutmeg [1][2]. Its physicochemical properties position it as an intermediate‑chain lipid that bridges the functional gap between shorter‑chain detergents (e.g., lauric acid, C12:0) and longer‑chain membrane‑anchoring structural lipids (e.g., palmitic acid, C16:0) [3].

Why Myristic Acid (544-63-8) Cannot Be Simply Interchanged with Lauric (C12) or Palmitic Acid (C16)


Saturated fatty acids with different chain lengths exhibit fundamentally different physicochemical and biological behaviors. While lauric acid (C12:0) exhibits broad‑spectrum, high‑potency antimicrobial activity and palmitic acid (C16:0) provides robust structural integration into lipid bilayers, their interchange in a formulation or biosynthesis pipeline is not functionally equivalent [1]. Myristic acid (C14:0) occupies a narrow, optimized space: it is sufficiently hydrophobic to anchor proteins to membranes yet retains rapid metabolic turnover and a selective antimicrobial profile distinct from both C12 and C16 analogs [1][2]. The following quantitative evidence demonstrates exactly where C14:0 delivers functional performance that its nearest neighbors cannot replicate.

Quantitative Differentiation Evidence: Myristic Acid (C14:0) vs. Lauric Acid (C12:0) vs. Palmitic Acid (C16:0)


Metabolic Turnover: C14:0 Oxidation Rate vs. C16:0 in Hepatocytes

In cultured rat hepatocytes, myristic acid exhibits a metabolic turnover rate approximately 6.5‑fold higher than palmitic acid [1]. The oxidation of C14:0 reached 14.9 ± 2.2% of the initial radioactivity over the incubation period, whereas C16:0 oxidation was only 2.3 ± 0.6% under identical conditions [1]. Furthermore, in the early incubation phase (30 min), C14:0 was incorporated into cellular triglycerides at double the rate of C16:0 (7.4 ± 0.9% vs. 3.6 ± 1.9%) [2]. This differential metabolism is critical for in vitro models where rapid clearance of the fatty acid vehicle is desired to minimize residual lipid interference.

Lipid Metabolism Hepatocyte Culture Fatty Acid Oxidation In Vitro Toxicology

Selective Antibacterial Activity: C14:0 vs. C12:0 (Lauric Acid) and C16:0 (Palmitic Acid) Against Staphylococcus aureus

A systematic evaluation of fatty acid minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against S. aureus and S. epidermidis revealed that myristic acid (C14:0) belongs to a distinct functional class: it displays selective antibacterial activity against S. aureus while sparing S. epidermidis [1]. In contrast, lauric acid (C12:0) exhibits non‑selective bactericidal activity against both Staphylococci, with MBC values above 250 μg mL⁻¹ [1]. Palmitic acid (C16:0) showed no significant antimicrobial activity under the same conditions, placing it in the non‑antibacterial group [1]. This positions C14:0 as a selectivity‑optimized agent rather than a broad‑spectrum biocide.

Antimicrobial Skin Microbiome Selective Bactericidal Staphylococcus aureus

Tribological Performance: Friction Coefficient Ranking for Lubricant and Surface Modification Applications

In four‑ball wear testing of commonly available fatty acids, myristic acid demonstrated a coefficient of friction intermediate between lauric acid and palmitic acid, following the descending trend: Lauric acid > Myristic acid > Palmitic acid > Stearic acid [1]. This chain‑length‑dependent tribological behavior reflects differences in the adsorbed film structure and load‑bearing capacity of the fatty acid monolayer [1]. The intermediate friction coefficient of myristic acid makes it a suitable candidate for lubricant formulations requiring a balance between film strength and shear properties.

Tribology Lubricant Additives Surface Modification Coefficient of Friction

Thermal Cycling Stability: Myristic Acid vs. Palmitic Acid in Phase Change Material (PCM) Applications

In long‑term thermal reliability testing over 1500 accelerated melt/freeze cycles, myristic acid exhibited superior stability in latent heat of fusion compared to palmitic acid. The latent heat of fusion for myristic acid changed by only 0.9–9.7% after 1500 cycles, whereas palmitic acid showed a broader and larger variation of 3.3–17.8% under identical cycling conditions [1]. Additionally, the melting temperature drift for myristic acid was −2.09 to +1.5 °C, which was more constrained than palmitic acid‘s −0.29 to +1.76 °C range in absolute magnitude terms [1].

Phase Change Materials Thermal Energy Storage Latent Heat Thermal Cycling Reliability

Bacterial Spore Inhibition: Myristic Acid vs. Lauric Acid and Palmitic Acid Against Clostridium and Bacillus

Against bacterial spores of C. botulinum, C. sporogenes, and B. cereus, myristic acid exhibits intermediate inhibitory potency. Minimum inhibitory concentrations (MIC) for lauric acid (C12:0) ranged from 50–150 μg/mL, while myristic acid (C14:0) required ≥150 μg/mL for inhibition [1]. Palmitic acid (C16:0) and stearic acid (C18:0) showed only partial inhibition (44–90%) even at concentrations as high as 150 μg/mL [1]. This demonstrates that C14:0 provides measurable spore inhibition—unlike C16:0, which is largely ineffective—but with lower potency than C12:0, offering a distinct efficacy tier for formulation decisions where complete sterilization versus preservation is balanced.

Food Preservation Spore Inhibition Clostridium botulinum Bacillus cereus

Surface Tension Temperature Dependence: C14:0 vs. C12:0 and C16:0 for Process Engineering

Surface tension as a function of temperature (20 °C to 90 °C) was measured for lauric (C12:0), myristic (C14:0), palmitic (C16:0), and oleic acids using a Krüss K12 tensiometer [1]. The correlation constants for van der Waals‑type and linear equations were established with mean deviations not exceeding 0.570% [1]. These chain‑length‑specific surface tension parameters are essential for the design and evaluation of gas‑liquid contact equipment such as distillation columns, deodorizers, and physical refining apparatus [1]. Myristic acid‘s intermediate surface tension behavior provides a predictable, chain‑length‑specific input for process modeling that differs from both C12:0 and C16:0.

Surface Tension Process Engineering Distillation Fatty Acid Physical Properties

Evidence‑Backed Application Scenarios Where Myristic Acid (C14:0) Outperforms Lauric (C12:0) and Palmitic (C16:0) Acids


Selective Topical Antimicrobial Formulations Targeting S. aureus

For skin‑care products, medical detergents, or atopic dermatitis interventions where preservation of the beneficial skin microbiome (S. epidermidis) is essential, myristic acid provides selective antibacterial activity against pathogenic S. aureus without the non‑selective killing observed with lauric acid [1]. Palmitic acid is functionally inert in this context [1]. Formulators should prioritize myristic acid when microbial selectivity is a design requirement.

Hepatocyte‑Based In Vitro Toxicology and Metabolism Assays

In cultured hepatocyte systems used for drug metabolism and toxicology screening, myristic acid serves as a rapidly cleared lipid vehicle. Its 6.5‑fold higher oxidation rate compared to palmitic acid minimizes residual fatty acid accumulation that could confound assay readouts or induce non‑specific lipotoxicity [2]. Researchers should select C14:0 over C16:0 when a metabolically labile fatty acid control or delivery vehicle is required.

Phase Change Materials (PCMs) for Long‑Duration Thermal Energy Storage

For solar water heating, space heating, or thermal energy storage systems requiring stable performance over thousands of thermal cycles, myristic acid demonstrates superior latent heat retention (0.9–9.7% degradation) compared to palmitic acid (3.3–17.8% degradation) after 1500 cycles [3]. System designers should consider myristic acid or myristic‑acid‑based eutectic mixtures when long‑term thermal reliability is a key procurement criterion.

Intermediate‑Friction Boundary Lubrication and Metalworking Fluids

In tribological applications where both excessive friction (lauric acid) and insufficient film strength (palmitic acid) are undesirable, myristic acid occupies the optimal middle tier in the fatty acid friction coefficient hierarchy [4]. Lubricant formulators should select myristic acid when the performance specification requires friction characteristics intermediate between C12:0 and C16:0 fatty acids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Myristic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.